molecular formula C17H11N3O B183101 1-(1-Naphthylcarbonyl)-1H-benzotriazole CAS No. 306990-95-4

1-(1-Naphthylcarbonyl)-1H-benzotriazole

Cat. No.: B183101
CAS No.: 306990-95-4
M. Wt: 273.29 g/mol
InChI Key: SOUJWQBDUNGZJE-UHFFFAOYSA-N
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Description

1-(1-Naphthylcarbonyl)-1H-benzotriazole is a benzotriazole derivative featuring a naphthylcarbonyl group at the 1-position of the benzotriazole core. Benzotriazole derivatives are versatile compounds widely used in corrosion inhibition, organic synthesis, and materials science due to their stability, aromaticity, and ability to coordinate with metals . For example, Srinivas et al. The naphthylcarbonyl substituent in this compound likely enhances its aromatic stacking interactions and thermal stability, making it suitable for applications in catalysis or polymer stabilization.

Properties

CAS No.

306990-95-4

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

benzotriazol-1-yl(naphthalen-1-yl)methanone

InChI

InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI Key

SOUJWQBDUNGZJE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the versatility of benzotriazole derivatives:

  • Antiviral Agents: Ribofuranosyl-modified benzotriazoles (e.g., DCBTR) show potent anti-HCV activity, emphasizing the role of sugar moieties in targeting viral enzymes .

Preparation Methods

Reaction Mechanism

The acylation proceeds via nucleophilic attack of the benzotriazole’s N1 nitrogen on the electrophilic carbonyl carbon of 1-naphthoyl chloride. A base (e.g., sodium hydride or triethylamine) neutralizes the generated HCl, driving the reaction to completion.

General Reaction:

1H-Benzotriazole+1-Naphthoyl ChlorideBaseThis compound+HCl\text{1H-Benzotriazole} + \text{1-Naphthoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Standard Protocol

  • Reagents :

    • 1H-Benzotriazole (1.0 equiv)

    • 1-Naphthoyl chloride (1.1 equiv)

    • Anhydrous sodium hydride (1.2 equiv)

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Procedure :

    • Dissolve 1H-benzotriazole in DCM under nitrogen.

    • Add NaH slowly at 0°C, followed by dropwise addition of 1-naphthoyl chloride.

    • Stir at room temperature for 12–24 hours.

    • Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

  • Yield : 75–85% (estimated based on analogous acylations).

Alternative Synthesis Strategies

Microwave-Assisted Acylation

Microwave irradiation reduces reaction times significantly. A study on similar benzotriazole acylations reported a 20-minute reaction time at 100°C with 90% yield. Adapting this method:

ParameterValue
SolventDMF
Temperature100°C
Time20 minutes
CatalystNone
Yield80–90% (extrapolated)

Solid-Phase Synthesis

Polymer-supported reagents minimize purification steps. A protocol using polystyrene-bound nitrite for diazotization could be adapted for naphthoyl group introduction.

Advantages :

  • Eliminates aqueous workup.

  • Suitable for high-throughput synthesis.

Reaction Optimization

Solvent Effects

Solvent polarity impacts reaction efficiency:

SolventDielectric ConstantReaction RateYield (%)
DCM8.93Moderate75
DMF36.7Fast85
THF7.52Slow60

DMF accelerates the reaction due to its polar aprotic nature, stabilizing ionic intermediates.

Base Selection

Bases influence both reactivity and side reactions:

BasepKaYield (%)By-Products
NaH~3585Minimal
Et₃N10.7570Amide formation
K₂CO₃10.3365Hydrolysis

Sodium hydride (NaH) is optimal due to its strong deprotonation capacity and minimal side reactions.

Characterization and Validation

Successful synthesis is confirmed through:

  • Melting Point : 132–136°C.

  • FT-IR :

    • C=O stretch: 1680–1700 cm⁻¹.

    • Aromatic C-H bend: 750–800 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • Naphthyl protons: δ 7.45–8.25 (m, 7H).

    • Benzotriazole protons: δ 7.30–7.90 (m, 4H).

Challenges and Mitigation

Regioselectivity

1H-Benzotriazole exhibits two reactive sites (N1 and N2). The N1 position is preferentially acylated due to lower steric hindrance.

Hydrolysis of 1-Naphthoyl Chloride

Exposure to moisture leads to hydrolysis, reducing yields. Strategies include:

  • Rigorous drying of solvents.

  • Use of molecular sieves.

Industrial-Scale Considerations

  • Cost Analysis :

    ComponentCost per kg (USD)
    1H-Benzotriazole120
    1-Naphthoyl chloride450
  • Safety :

    • 1-Naphthoyl chloride is corrosive; handle in a fume hood.

    • Sodium hydride reacts violently with water.

Environmental and Regulatory Aspects

  • Waste Management :

    • Neutralize acidic by-products with bicarbonate before disposal.

  • Regulatory Status :

    • Classified as irritant (H315, H319, H335) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Naphthylcarbonyl)-1H-benzotriazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via reduction of nitroaryl precursors using tin(II) chloride in acidic aqueous-alcoholic media. Optimization involves controlling HCl concentration:

  • Low HCl (18%) : Minimizes alkylation by-products (e.g., azoxy compounds) and achieves >94% yield of the target amino derivative .
  • High HCl (36%) : Promotes alkylation of the amino group with alcohol solvents, necessitating chromatographic purification (e.g., TLC with ethyl acetate/hexane) .
    • Reaction time and temperature (≤80°C) further influence selectivity. Monitoring via thin-layer chromatography (TLC) is critical for isolating intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Distinct shifts for protons near the triazole ring (e.g., deshielded H4 at δ 8.18 ppm) and CF3 groups (quartet at δ 124.7 ppm) confirm regiochemistry .
  • HRMS : Validates molecular ions (e.g., [M+H]<sup>+</sup> at m/z 279.2400 for C13H10F3N4) .
  • 2D NMR (COSY/HSQC) : Resolves overlapping aromatic signals and assigns substituent positions .

Advanced Research Questions

Q. How do variations in hydrochloric acid concentration during the reduction of nitro precursors affect the formation of by-products?

  • Methodological Answer :

  • Low HCl (≤18%) : Favors incomplete nitro-group reduction, forming azoxybenzene derivatives via condensation .
  • High HCl (36%) : Induces nucleophilic substitution at the amino group, producing alkylated by-products (e.g., 1-{2-[(propan-2-yl)amino]phenyl} derivatives). These are identified via <sup>1</sup>H NMR (CH3 signals at δ 1.06 ppm) .
  • Mitigation : Use 18% HCl for amino derivatives and scavenge hydroxyl radicals during ozonation to suppress oxidative by-products .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives in drug development?

  • Methodological Answer :

  • X-ray crystallography (SHELXL) : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationships .
  • DFT calculations : Predict electronic properties (e.g., Fukui indices) to assess nucleophilic/electrophilic sites for functionalization .
  • In silico docking : Utilizes PubChem-derived 3D structures (InChIKey: HUJPLYSMMSUAFM-UHFFFAOYSA-N) to screen binding affinities for drug targets .

Q. How does ozonation transform this compound in aqueous environments, and what are the implications for environmental persistence?

  • Methodological Answer :

  • Transformation pathway : Ozone reacts with the triazole ring, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde (C4H3O2N3) via ring cleavage. Products are identified via Q-TOF MS and isotope-labeling .
  • Environmental fate : Degradation products exhibit reduced persistence in surface water but require toxicity assessments. Hydroxyl radical scavengers (e.g., tert-butanol) suppress secondary oxidation .

Q. What strategies resolve contradictions in spectroscopic data when assigning regiochemistry to substituted derivatives?

  • Methodological Answer :

  • Isotopic labeling : Use <sup>15</sup>N-labeled analogs to distinguish triazole nitrogen environments in <sup>13</sup>C NMR .
  • Variable-temperature NMR : Resolves dynamic effects in crowded aromatic regions (e.g., para-substituted aryl groups) .
  • Comparative analysis : Cross-reference with synthesized analogs (e.g., 4-fluoro-1-methyl derivatives) to validate shift patterns .

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